

An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-3-nitro-5-propoxybenzene

Cat. No.: B8026121

[Get Quote](#)

Disclaimer: Direct experimental data for **1-Methyl-3-nitro-5-propoxybenzene** is scarce in publicly available literature. This guide has been constructed by extrapolating data from structurally analogous compounds. All properties and protocols should be considered predictive and require experimental verification.

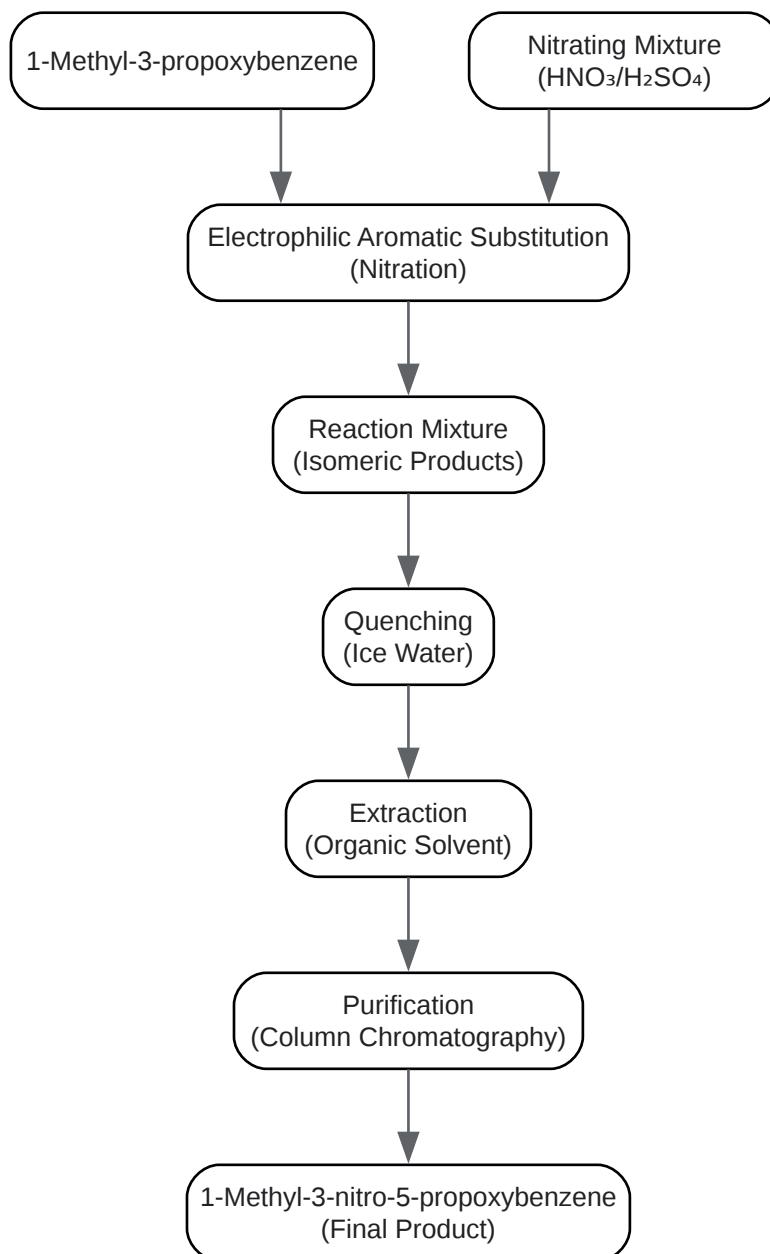
Executive Summary

This technical guide provides a comprehensive characterization of **1-Methyl-3-nitro-5-propoxybenzene**, a substituted nitroaromatic compound. Due to the limited direct experimental data, this document leverages information from structurally related molecules to predict its physicochemical properties, spectroscopic signature, potential synthesis routes, and plausible biological activities. This guide is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for further investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are proposed. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.

Physicochemical Properties

The physicochemical properties of **1-Methyl-3-nitro-5-propoxybenzene** have been estimated based on data from similar compounds such as m-nitrotoluene, 1-nitro-3-propoxybenzene, and 1-methyl-3-propoxybenzene. These predicted values provide a baseline for experimental design and characterization.

Property	Predicted Value	Citation
Molecular Formula	$C_{10}H_{13}NO_3$	[1]
Molecular Weight	195.21 g/mol	[1]
Appearance	Likely a yellow to pale-yellow liquid or low-melting solid	[2] [3]
Boiling Point	Estimated to be in the range of 280-300 °C at 760 mmHg	[4]
Melting Point	Estimated to be near room temperature	[2] [3]
Density	Approximately 1.1 - 1.2 g/mL	[4] [5]
Solubility	Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, ether, and benzene.	[5]
Vapor Pressure	Likely low, characteristic of substituted nitroaromatics.	[3]

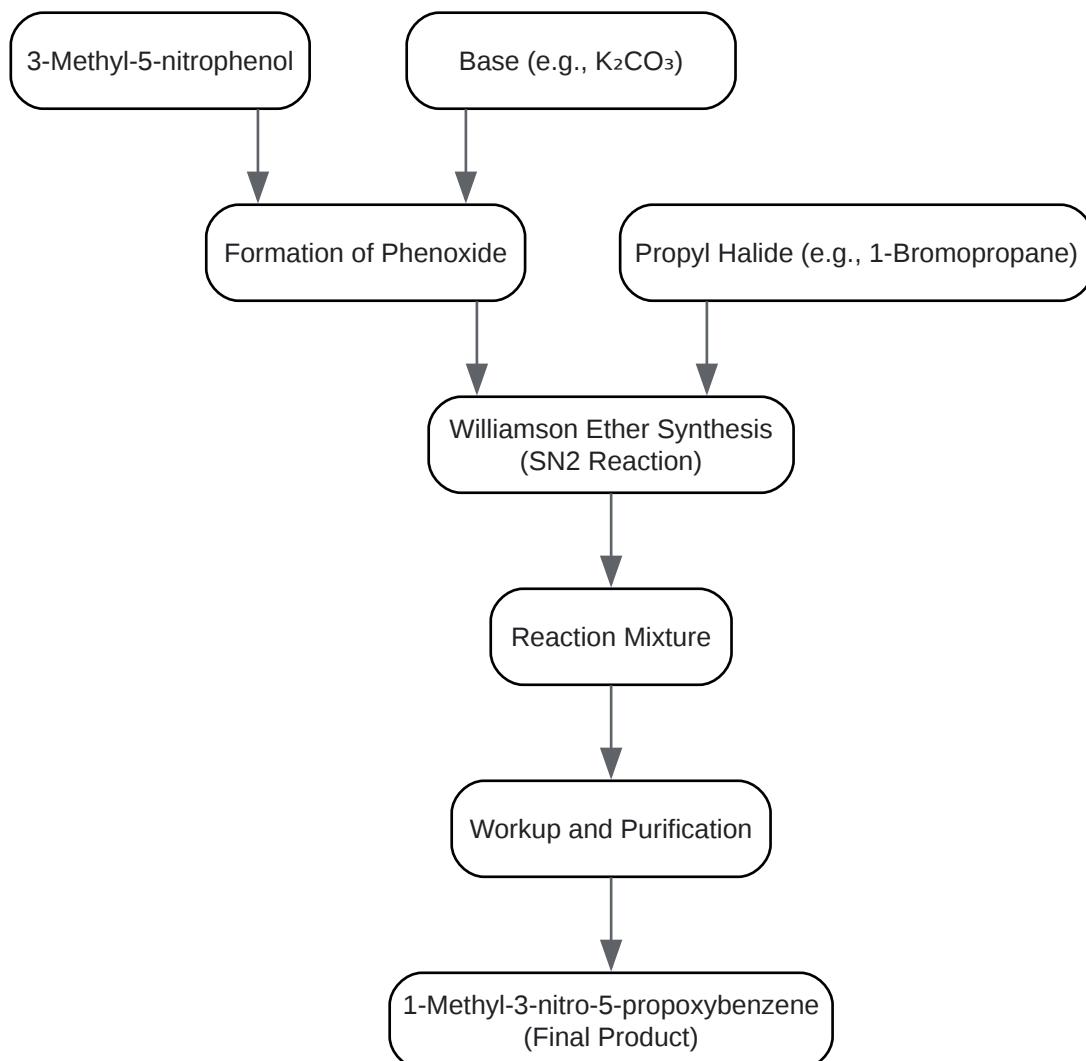

Synthesis and Experimental Protocols

The synthesis of **1-Methyl-3-nitro-5-propoxybenzene** can be logically approached through two primary routes, leveraging well-established organic reactions: electrophilic nitration and Williamson ether synthesis.

Proposed Synthetic Route 1: Nitration of 1-Methyl-3-propoxybenzene

This route involves the nitration of the commercially available precursor, 1-methyl-3-propoxybenzene. The directing effects of the methyl (ortho-, para-directing) and propoxy (ortho-, para-directing) groups will likely result in a mixture of isomers, from which the desired **1-methyl-3-nitro-5-propoxybenzene** would need to be separated.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-methyl-3-propoxybenzene (1 equivalent) in a suitable solvent such as glacial acetic acid.
- Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- Nitration Reaction: Cool the flask containing the 1-methyl-3-propoxybenzene solution to 0-5 °C using an ice bath. Add the nitrating mixture dropwise from the dropping funnel while maintaining the temperature below 10 °C.[6]
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice with stirring. A yellow oily product or solid precipitate should form.
- Extraction: If an oily product forms, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify the desired **1-methyl-3-nitro-5-propoxybenzene** using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).


[Click to download full resolution via product page](#)

Workflow for the synthesis of **1-Methyl-3-nitro-5-propoxybenzene** via nitration.

Proposed Synthetic Route 2: Williamson Ether Synthesis

This alternative route involves the reaction of 3-methyl-5-nitrophenoxypropyl ether with a propyl halide in the presence of a base. This method is generally more regioselective for the position of the propoxy group.

- **Alkoxide Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- **Base Addition:** Add a slight excess of a suitable base, such as potassium carbonate (K_2CO_3) (1.5 equivalents), to the solution. Heat the mixture to reflux for 1-2 hours to ensure the formation of the potassium phenoxide salt.
- **Alkylation:** To the refluxing mixture, add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise.
- **Reaction Monitoring:** Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure **1-Methyl-3-nitro-5-propoxybenzene**.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **1-Methyl-3-nitro-5-propoxybenzene** via Williamson ether synthesis.

Spectroscopic Characterization (Predicted)

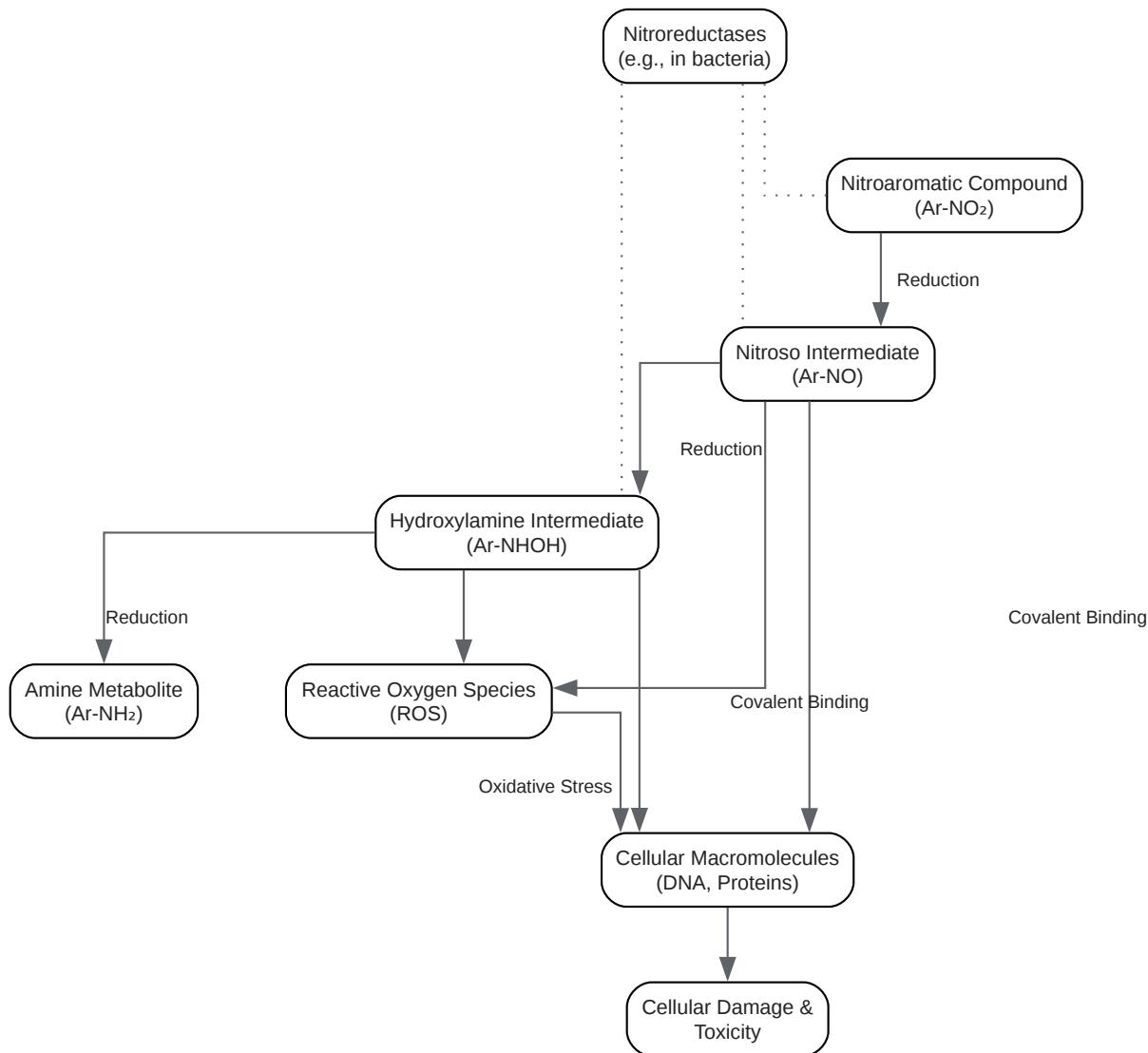
The expected spectroscopic data for **1-Methyl-3-nitro-5-propoxybenzene** is predicted based on the analysis of its constituent functional groups and data from similar molecules.

Technique	Predicted Spectral Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).- The methyl group protons will appear as a singlet around δ 2.4-2.6 ppm.- The propoxy group will show a triplet for the O-CH₂ protons around δ 4.0-4.2 ppm, a sextet for the -CH₂- protons around δ 1.8-2.0 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0-1.2 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the nitro group being the most downfield.- The methyl carbon will be around δ 20-25 ppm.- The propoxy carbons will be at approximately δ 70 (O-CH₂), δ 22 (-CH₂-), and δ 10 (-CH₃) ppm.
IR Spectroscopy	<ul style="list-style-type: none">- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O-C stretching for the ether linkage will be observed around 1200-1250 cm⁻¹.- Aromatic C-H stretching will be seen above 3000 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M⁺) should be observed at m/z = 195.21.- Common fragmentation patterns may include the loss of the nitro group (-NO₂), the propoxy group (-OC₃H₇), or cleavage of the propyl chain.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known for a wide range of biological activities, which are often linked to the bioreduction of the nitro group.^[7]

Antimicrobial Activity


Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, leading to cell death.^[7]

Potential Toxicity and Metabolic Activation

The biological activity of nitroaromatic compounds is a double-edged sword. The same reductive activation that confers antimicrobial effects can also lead to toxicity in higher organisms. The reactive intermediates generated can bind to cellular proteins and nucleic acids, potentially leading to cytotoxicity and genotoxicity.^[8]

Signaling Pathway Diagram: Reductive Activation

The following diagram illustrates the general pathway for the reductive activation of a nitroaromatic compound, which is central to its biological activity.

[Click to download full resolution via product page](#)

General pathway for the reductive activation of nitroaromatic compounds.

Conclusion

While **1-Methyl-3-nitro-5-propoxybenzene** is not a well-documented compound, this guide provides a robust, data-driven framework for its characterization. The predicted

physicochemical properties, proposed synthetic routes with detailed protocols, and anticipated spectroscopic signatures offer a solid foundation for any researcher or drug development professional interested in exploring this molecule. The potential for biological activity, stemming from its nitroaromatic core, warrants further investigation, though careful consideration of its potential toxicity is also necessary. All information presented herein should be validated through laboratory experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 4. chemnet.com [chemnet.com]
- 5. 3-nitrotoluene; m-nitrotoluene [csnvchem.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8026121#characterization-of-1-methyl-3-nitro-5-propoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com